molecular formula C49H56N6O12S B12420230 HPK1 Degrader SS47

HPK1 Degrader SS47

Cat. No.: B12420230
M. Wt: 953.1 g/mol
InChI Key: LUUCVCRHWBVGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SS47 is a compound known for its role as a PROTAC-based HPK1 degrader. It is utilized in scientific research for its ability to degrade hematopoietic progenitor kinase 1 (HPK1) via proteasome-mediated pathways. This degradation significantly enhances the antitumor efficacy of BCMA CAR-T cell research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SS47 involves the creation of a PROTAC (Proteolysis Targeting Chimera) molecule designed to target HPK1. The synthetic route typically includes the formation of a bifunctional molecule that can bind to both the target protein (HPK1) and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein .

Industrial Production Methods

Industrial production of SS47 would involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. This includes precise control of reaction conditions such as temperature, pH, and solvent systems to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

SS47 primarily undergoes proteasome-mediated degradation reactions. It does not typically participate in common chemical reactions like oxidation, reduction, or substitution, as its primary function is biological rather than chemical .

Common Reagents and Conditions

The key reagents involved in the synthesis and application of SS47 include the bifunctional PROTAC molecule, E3 ubiquitin ligase, and the target protein HPK1. The conditions required for these reactions are typically mild, physiological conditions that are compatible with biological systems .

Major Products Formed

The major product formed from the reaction involving SS47 is the degraded HPK1 protein, which is ubiquitinated and subsequently broken down by the proteasome .

Mechanism of Action

SS47 functions by binding to both HPK1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome. The degradation of HPK1 leads to enhanced antitumor activity in BCMA CAR-T cells, as HPK1 is an immunosuppressive kinase that negatively regulates T cell function .

Comparison with Similar Compounds

Similar Compounds

    ARV-825: Another PROTAC-based degrader targeting BRD4.

    dBET1: A PROTAC molecule targeting BET proteins for degradation.

    PROTAC-1: A general PROTAC molecule used for targeting various proteins for degradation.

Uniqueness of SS47

SS47 is unique in its specific targeting of HPK1, making it particularly valuable for cancer immunotherapy research. Its ability to enhance the efficacy of BCMA CAR-T cells sets it apart from other PROTAC molecules that target different proteins .

Properties

Molecular Formula

C49H56N6O12S

Molecular Weight

953.1 g/mol

IUPAC Name

4-[2-[2-[2-[2-[3-[4-[5-[6-amino-5-[[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methoxy]pyridin-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C49H56N6O12S/c1-49(2,61)15-11-32-5-3-6-33(27-32)31-67-39-28-35(29-51-44(39)50)40-30-52-46(68-40)34-12-16-54(17-13-34)42(57)14-18-62-19-20-63-21-22-64-23-24-65-25-26-66-38-8-4-7-36-43(38)48(60)55(47(36)59)37-9-10-41(56)53-45(37)58/h3-8,27-30,34,37,61H,9-10,12-14,16-26,31H2,1-2H3,(H2,50,51)(H,53,56,58)

InChI Key

LUUCVCRHWBVGNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C(=O)CCOCCOCCOCCOCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)O

Origin of Product

United States

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